Medetomidine Hydrochloride

Receptor Pharmacology Binding Assays Adrenergic Signaling

Medetomidine Hydrochloride (CAS 86347-15-1) is the racemic α2-AR agonist benchmark (Ki=1.08 nM, α2/α1 selectivity 1620:1). Unlike single-isomer dexmedetomidine, its racemic nature uniquely enables stereoselective pharmacology studies and comparative PK/PD profiling. Its exceptionally high affinity surpasses clonidine (Ki=3.20 nM, pD2=9.0 vs 8.5), delivering robust signals in receptor binding and functional organ bath assays. Ideal as a reference standard for novel α2-AR ligand screening and in vivo metabolic studies where differential enantiomer effects must be distinguished.

Molecular Formula C13H17ClN2
Molecular Weight 236.74 g/mol
CAS No. 86347-15-1
Cat. No. B195852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMedetomidine Hydrochloride
CAS86347-15-1
SynonymsHydrochloride, Medetomidine
Levomedetomidine
Medetomidine
Medetomidine Hydrochloride
MPV 785
MPV-785
MPV785
Molecular FormulaC13H17ClN2
Molecular Weight236.74 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl
InChIInChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H
InChIKeyVPNGEIHDPSLNMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Medetomidine Hydrochloride (CAS 86347-15-1) for Scientific Procurement: Potency and Selectivity Profile of a Racemic α2-Adrenoceptor Agonist


Medetomidine Hydrochloride (CAS 86347-15-1) is a synthetic imidazole derivative and a potent, highly selective α2-adrenoceptor (α2-AR) agonist [1]. It is a racemic mixture consisting of equal parts of two enantiomers: the pharmacologically active dexmedetomidine and the largely inactive levomedetomidine [2]. In receptor binding studies using rat brain membrane preparations, medetomidine exhibits an exceptionally high affinity for α2-ARs, with a Ki value of 1.08 nM, and demonstrates an α2/α1 selectivity ratio of 1620:1 [1]. This profile establishes it as a benchmark compound within the class of α2-agonists for research applications requiring precise adrenergic modulation.

Why Medetomidine Hydrochloride Cannot Be Substituted with Alternative α2-Agonists: Evidence of Differential Pharmacology


The selection of a specific α2-AR agonist for research protocols is not arbitrary, as substitution with a structurally or pharmacologically related compound can lead to irreproducible or confounding experimental results [1]. Within the α2-agonist class, molecules exhibit stark differences in receptor binding affinity, selectivity profiles, and, critically, pharmacokinetic/pharmacodynamic (PK/PD) relationships that dictate the onset, duration, and magnitude of their physiological effects [2]. Medetomidine's unique combination of high lipophilicity, rapid CNS penetration, and the specific PK/PD interplay of its two enantiomers distinguishes it from agents like detomidine, xylazine, and even its purified active isomer, dexmedetomidine. Substituting medetomidine with a less selective agonist could introduce off-target effects, while using an agent with a different PK profile could alter the temporal dynamics of an entire experimental protocol.

Quantitative Evidence for Medetomidine Hydrochloride: A Comparative Guide for Scientific Selection


Superior Receptor Binding Affinity (Ki) for α2-Adrenoceptors Compared to Other α2-Agonists

In direct competitive binding studies using rat brain membrane preparations, medetomidine demonstrates significantly higher affinity for the α2-adrenoceptor, as evidenced by a lower Ki value, when compared to the reference compounds detomidine, clonidine, UK 14,304, and xylazine [1]. This superior binding affinity is a primary determinant of its high in vitro and in vivo potency.

Receptor Pharmacology Binding Assays Adrenergic Signaling

Higher Functional Potency (pD2) in an Isolated Tissue Model of α2-Adrenoceptor Activity

In the electrically stimulated mouse vas deferens assay, a classic functional model for presynaptic α2-adrenoceptor activity, medetomidine produced a more potent inhibition of the twitch response than several comparator α2-agonists [1]. The pD2 value, which represents the negative logarithm of the EC50, confirms its higher functional potency in this tissue preparation.

Functional Pharmacology Organ Bath Studies Smooth Muscle Contractility

Pharmacological Inactivity of the Levo-Enantiomer: A Critical Stereochemical Differentiator

Medetomidine is a racemic mixture, and studies have directly compared the central nervous system activity of its two stereoisomers, dexmedetomidine and levomedetomidine [1]. In an in vivo rat model measuring catechol oxidation current in the rostral ventrolateral medulla (RVLM), the effects of the two enantiomers were clearly distinguished.

Stereoselective Pharmacology Enantiomer Activity CNS Research

Distinct PK/PD Relationship for Medetomidine vs. Dexmedetomidine on Glucose Homeostasis in the Horse

A population PK/PD analysis in horses compared the effects of detomidine, medetomidine, and dexmedetomidine on various physiological parameters, including head height (sedation), heart rate, and blood glucose concentration [1]. While medetomidine and dexmedetomidine showed comparable potency for sedation, a key difference emerged in their metabolic effects.

Pharmacokinetics Pharmacodynamics Veterinary Anesthesia

Recommended Research Applications for Medetomidine Hydrochloride Based on Comparative Evidence


Establishing a Highly Potent α2-Adrenoceptor Agonist Control in In Vitro Assays

For in vitro assays such as receptor binding studies or functional organ bath experiments, medetomidine's exceptionally high affinity (Ki = 1.08 nM) and functional potency (pD2 = 9.0) make it an ideal positive control or reference compound for evaluating novel α2-AR ligands [1]. Its potency advantage over reference compounds like clonidine (Ki = 3.20 nM, pD2 = 8.5) ensures a robust and clear signal, allowing for precise determination of agonist/antagonist activity and potency ratios [1].

Investigating Stereoselective Pharmacology and Enantiomer-Specific Effects

Medetomidine is the racemic mixture of dexmedetomidine and levomedetomidine. This composition makes it a uniquely valuable tool for studies designed to probe stereoselective pharmacology [2]. Researchers can use medetomidine as a baseline to compare the effects of the purified active enantiomer (dexmedetomidine) or to investigate the potential for interactions between the active and inactive isomers, a phenomenon that cannot be studied using a single-isomer compound [2].

Comparative Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Large Animal Models

The distinct PK/PD profile of medetomidine, particularly its differential impact on metabolic parameters like blood glucose compared to dexmedetomidine, supports its use in comparative pharmacology studies in large animals (e.g., horses) [3]. Procuring medetomidine for such studies allows for the generation of comprehensive, comparative data that elucidates how subtle differences in molecular structure translate into divergent physiological responses in vivo [3].

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